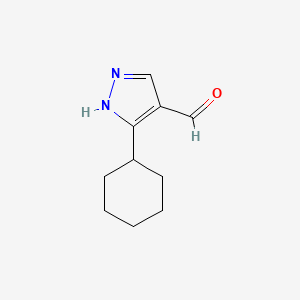

3-cyclohexyl-1H-pyrazole-4-carbaldehyde

Description

Contextualization within Pyrazole (B372694) Heterocyclic Chemistry

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. hilarispublisher.comglobalresearchonline.netpharmajournal.net First synthesized by Ludwig Knorr in 1883, this scaffold is a cornerstone in heterocyclic chemistry due to its presence in a multitude of synthetic and naturally occurring molecules. hilarispublisher.comglobalresearchonline.net The pyrazole ring is a tautomeric system and exhibits aromatic properties, such as undergoing electrophilic substitution reactions, typically at the 4-position. globalresearchonline.net

The pyrazole nucleus is considered a "pharmacophore," a molecular feature responsible for a drug's pharmacological activity. hilarispublisher.com Its derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, analgesic, and antiviral properties. globalresearchonline.netnih.govnih.gov The success of pyrazole-containing drugs like the anti-inflammatory agent Celecoxib has cemented the importance of this heterocyclic system in medicinal chemistry, stimulating extensive research into new synthetic analogs. nih.govnih.gov The chemical versatility and biological significance of the pyrazole core provide the fundamental context for investigating specific derivatives like 3-cyclohexyl-1H-pyrazole-4-carbaldehyde.

Significance of Pyrazole-4-Carbaldehyde Scaffolds in Organic Synthesis

The pyrazole-4-carbaldehyde scaffold is a particularly valuable building block in organic synthesis. The aldehyde group at the C4-position serves as a versatile chemical handle for a wide array of subsequent chemical transformations. This functional group can readily participate in condensation reactions, oxidations, reductions, and the formation of various other heterocyclic rings. ekb.egumich.edu

One of the most common and efficient methods for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction. chemmethod.comresearchgate.net This reaction typically involves the formylation of ketone hydrazones using a Vilsmeier reagent, which is a complex formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). chemmethod.comresearchgate.netmdpi.com For instance, the reaction of a hydrazone derived from a cyclohexyl methyl ketone would be a direct route to synthesizing the this compound core. researchgate.net The versatility of the Vilsmeier-Haack and other synthetic methods allows for the creation of a diverse library of substituted pyrazole-4-carbaldehydes. mdpi.comktu.edu

The synthetic utility of the pyrazole-4-carbaldehyde scaffold is demonstrated by its use as a precursor in multicomponent reactions to build more complex molecular architectures, such as pyrano[2,3-c]pyrazoles and pyrazolylxanthenediones. mdpi.com

| Synthetic Method | Precursors | Reagents | Product | Reference(s) |

| Vilsmeier-Haack Reaction | Ketone Hydrazones | POCl₃, DMF | Pyrazole-4-carbaldehyde | chemmethod.com, researchgate.net, researchgate.net |

| Oxidation of Alcohols | (Pyrazol-4-yl)methanol | Oxidizing agents (e.g., FeCl₃·6H₂O/TEMPO) | Pyrazole-4-carbaldehyde | researchgate.net |

| Reduction of Nitriles | Pyrazole-3-carbonitrile | Reducing agents (e.g., (iso-Bu)₂AlH) | Pyrazole-3-carbaldehyde | researchgate.net |

Overview of Research Directions for this compound and Analogs

Research involving this compound and its analogs is primarily directed by their potential applications in medicinal chemistry and materials science. The specific substitution pattern—a bulky, lipophilic cyclohexyl group at C3 and a reactive aldehyde at C4—offers a unique combination of properties for investigation.

In medicinal chemistry, the focus is on synthesizing derivatives and screening them for various biological activities. The aldehyde functional group allows for the straightforward synthesis of Schiff bases, chalcones, and other heterocyclic adducts, which can then be evaluated as potential therapeutic agents. ekb.egumich.edu Research on analogous pyrazole-4-carbaldehydes has yielded compounds with promising anticancer, anti-inflammatory, and antimicrobial activities. ekb.egchemmethod.comsciensage.info The introduction of the cyclohexyl group is a strategic modification intended to increase the molecule's lipophilicity, which can enhance its ability to cross cell membranes and interact with biological targets. nih.gov

The exploration of pyrazole analogs often involves systematic modifications of the substituents on the pyrazole ring to establish structure-activity relationships (SAR). nih.gov By comparing the biological effects of analogs with different groups (e.g., aryl, alkyl, cycloalkyl) at the C3 position, researchers can determine which structural features are crucial for a desired pharmacological effect.

| Pyrazole Analog Type | Investigated Biological Activity | Rationale for Activity | Reference(s) |

| 1,3-Diphenylpyrazole-4-carbaldehyde derivatives | Antitumor | The pyrazole scaffold is a known pharmacophore in anticancer agents. | ekb.eg |

| 3-Aryl-5-(trihydroxyphenyl)-4H-pyrazole-4-carbaldehyde | Antimicrobial | Combination of the pyrazole ring with other known bioactive moieties (gallic acid). | chemmethod.com |

| 1-(4-chlorobenzoyl)-3-(4-substituted phenyl)-1H-pyrazole-4-carbaldehyde | Anti-inflammatory, Analgesic | Modification of the pyrazole core to target inflammatory pathways. | sciensage.info |

| Various 1,3,5-trisubstituted pyrazoles | Antinociceptive, Antidepressant, Anticonvulsant | Broad screening to identify novel central nervous system agents. | nih.gov, nih.gov |

The ongoing research into this compound and related structures continues to expand the chemical space of pyrazole derivatives, aiming to uncover new compounds with significant therapeutic or material applications.

Structure

3D Structure

Properties

IUPAC Name |

5-cyclohexyl-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-7-9-6-11-12-10(9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRULOQODMZHFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(C=NN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00478381 | |

| Record name | 3-cyclohexyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874908-43-7 | |

| Record name | 3-cyclohexyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Pathways of 3 Cyclohexyl 1h Pyrazole 4 Carbaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is a primary site for a range of chemical reactions, including nucleophilic additions, condensations, and redox processes. These reactions are fundamental to extending the molecular framework and introducing new functional groups.

The electrophilic carbon atom of the carbaldehyde group is susceptible to attack by various nucleophiles. This reactivity is commonly exploited to form stable C=N double bonds through reactions with nitrogen-based nucleophiles, yielding derivatives such as hydrazones, semicarbazones, and oximes. These reactions typically proceed by the addition of the nucleophile to the carbonyl group, followed by the elimination of a water molecule.

For instance, the reaction with semicarbazide leads to the formation of the corresponding semicarbazone. This type of transformation is a classic method for the derivatization of aldehydes and ketones.

| Reactant | Reagent | Product Type |

|---|---|---|

| 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde | Hydrazine derivatives | Hydrazone |

| This compound | Semicarbazide | Semicarbazone |

| This compound | Hydroxylamine | Oxime |

Condensation reactions, such as the Knoevenagel condensation, provide an effective method for carbon-carbon bond formation. nih.gov In these reactions, this compound reacts with compounds containing an active methylene group (a CH2 group flanked by two electron-withdrawing groups) in the presence of a basic catalyst. umich.edu This leads to the formation of a new, more complex molecular structure.

For example, the reaction with malononitrile, catalyzed by a base like piperidine, would yield a pyranopyrazole derivative through a sequence of Knoevenagel condensation, Michael addition, and cyclization steps. nih.gov These types of reactions are highly valuable in combinatorial chemistry for generating libraries of diverse compounds.

| Reactant | Active Methylene Compound | Catalyst | Product Type |

|---|---|---|---|

| This compound | Malononitrile | Piperidine | Pyranopyrazole derivative |

| This compound | Ethyl acetoacetate | Piperidine | Pyranopyrazole derivative |

| This compound | Diethyl malonate | Piperidine | Pyranopyrazole derivative |

The aldehyde functional group can be selectively reduced to a primary alcohol or oxidized to a carboxylic acid. Controlled reduction can be achieved using mild reducing agents such as sodium borohydride (NaBH4) or diisobutylaluminium hydride (DIBAL-H). researchgate.net These reagents transform the carbonyl group into a hydroxymethyl group, providing a route to pyrazole-containing alcohols.

Conversely, oxidation of the carbaldehyde to a carboxylic acid can be accomplished using various oxidizing agents. umich.edu Potassium permanganate (KMnO4) is a strong oxidant capable of this transformation. umich.edu Milder conditions, such as those employing pyridinium chlorochromate (PCC), can also be used, which is particularly useful when other sensitive functional groups are present in the molecule. researchgate.net

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product. beilstein-journals.org Pyrazole (B372694) aldehydes, including this compound, are valuable substrates in such reactions.

The Ugi-Smiles reaction is a notable example of a multicomponent reaction where an aldehyde, an amine, an isocyanide, and a phenol derivative react to form a complex adduct. The participation of this compound in such frameworks allows for the rapid assembly of highly functionalized pyrazole derivatives. researchgate.net These reactions are prized for their atom economy and ability to generate molecular diversity from simple starting materials. nih.govbiointerfaceresearch.com

Substitutions and Transformations on the Pyrazole Ring

While the aldehyde group is a major site of reactivity, the pyrazole ring itself can also undergo chemical modification, particularly through substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic and heteroaromatic rings. nih.govnih.gov This reaction typically requires the presence of a good leaving group, such as a halogen, and an activating electron-withdrawing group on the ring. mdpi.com

In the context of this compound, a halogenated analog (e.g., a 5-chloro or 5-bromo derivative) would be susceptible to SNAr. The electron-withdrawing nature of the pyrazole ring, enhanced by the carbaldehyde group, facilitates the attack of nucleophiles at the halogen-bearing carbon. This allows for the introduction of a wide range of substituents, such as amines, alkoxides, or thiolates, by displacing the halide ion. doi.org This pathway is a powerful tool for the late-stage functionalization of the pyrazole core.

Regioselective Functionalization at Nitrogen (N1) and Carbon Positions (C3, C5)

The pyrazole ring is a versatile scaffold that allows for functionalization at several positions. For this compound, the primary sites for derivatization are the N1 nitrogen and the C5 carbon, as the C3 and C4 positions are already substituted. The regioselectivity of these reactions is often dictated by the steric and electronic properties of the existing substituents.

Functionalization at Nitrogen (N1):

The N-alkylation of unsymmetrically substituted pyrazoles can often lead to a mixture of N1 and N2 isomers. sci-hub.se However, for this compound, the bulky cyclohexyl group at the C3 position provides significant steric hindrance, which preferentially directs alkylation to the less hindered N1 position. sci-hub.se This steric control is a key factor in achieving high regioselectivity. acs.org

Various methods have been developed for the N1-alkylation of pyrazoles. A common approach involves the use of alkyl halides in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). acs.org More advanced methods have been designed to further improve N1 selectivity, including the use of masked methylating agents like (chloromethyl)triisopropoxysilane, which can yield N1-methylated products with greater than 99:1 selectivity. thieme-connect.com Another highly regioselective method is the catalyst-free Michael reaction, which has been shown to produce N1-alkyl pyrazoles in high yields with excellent N1/N2 ratios. researchgate.netacs.org

Table 1: Regioselective N1-Alkylation Reactions of 3-Substituted Pyrazoles

| Reaction Type | Reagents and Conditions | Selectivity |

|---|---|---|

| Standard Alkylation | Alkyl halide, K2CO3, DMSO | Favors N1 due to steric hindrance |

| Masked Reagent Alkylation | (Chloromethyl)triisopropoxysilane, KHMDS, THF-DMSO; then TBAF | >90% N1-selectivity |

Functionalization at Carbon (C3 and C5):

Direct functionalization of the C3 position is generally not feasible as it already bears a stable cyclohexyl group. The synthesis of analogues with different C3 substituents typically involves starting from a different precursor, such as a 1-phenyl-1H-pyrazol-3-ol. researchgate.net The hydroxyl group can be converted into a triflate (OTf), which is an excellent leaving group for palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira, allowing the introduction of a wide variety of aryl or alkynyl groups at the C3 position. researchgate.net

Functionalization at the C5 position often involves C-H bond activation. A notable method allows for the regioselective arylation at C5 by starting with a related pyrazole-4-carboxylate. academie-sciences.fr This process involves a palladium-catalyzed C5–H bond activation followed by a C4-decarboxylation sequence. This strategy uses the carboxylate at the C4 position as a temporary directing and blocking group to facilitate the selective formation of a C-C bond at the C5 position. academie-sciences.fr This reaction is tolerant of a wide array of functional groups on the incoming aryl bromide. academie-sciences.fr

Annulation and Cyclization Reactions Utilizing the Pyrazole-4-carbaldehyde Scaffold

The aldehyde functional group at the C4 position of this compound is a key handle for a variety of annulation and cyclization reactions. This allows the pyrazole to be used as a scaffold for the construction of fused and linked bicyclic and polycyclic heterocyclic systems. semanticscholar.org These reactions typically proceed via an initial condensation of the aldehyde with a suitable binucleophilic reagent, followed by an intramolecular cyclization.

The pyrazole-4-carbaldehyde moiety is a versatile precursor for synthesizing a range of pyrazole-substituted heterocycles. semanticscholar.org For instance, condensation of the aldehyde with active methylene compounds, such as malononitrile, in the presence of a base like piperidine, leads to the formation of a Knoevenagel condensation product. ekb.eg This intermediate can then participate in multi-component reactions to form more complex systems. A one-pot, three-component reaction of a pyrazole-4-carboxaldehyde, malononitrile, and a thiol derivative can yield highly substituted pyridine rings fused or linked to the pyrazole core. ekb.eg

Another important class of reactions involves the condensation with nitrogen-based nucleophiles.

Reaction with Hydrazines: Treatment with various hydrazine derivatives yields the corresponding hydrazones, which are stable intermediates that can be isolated or used in situ for further cyclizations. ekb.eg

Reaction with Amines: Condensation with primary amines, such as anilines or 2-naphthylamine, produces imines (or azomethines). researchgate.net These imines can then undergo cyclocondensation reactions. For example, a subsequent reaction with a methyl ketone in the presence of an acid catalyst can lead to the formation of pyrazolyl-substituted benzo[f]quinolines. researchgate.net

Reaction with Hydroxylamine and Semicarbazides: These reagents react with the aldehyde to form oximes and semicarbazones, respectively, which are themselves classes of biologically relevant molecules. researchgate.net

Formation of Fused Triazoles: The aldehyde can react with N-methylimines and ethyl 2-aryl-hydrazino-2-chloroacetate to form dihydro-1,2,4-triazolecarboxylates. pleiades.online Similarly, reaction with N-(2-hydroxy)ethylimines can lead to fused 1,2,4-triazolo[3,4-c] researchgate.netacs.org-oxazines. pleiades.online

These cyclization strategies highlight the utility of the pyrazole-4-carbaldehyde scaffold as a foundational building block in medicinal and materials chemistry.

Table 2: Annulation and Cyclization Reactions of Pyrazole-4-carbaldehydes

| Reactant(s) | Reagents/Conditions | Resulting Heterocyclic System |

|---|---|---|

| Malononitrile | Piperidine, Ethanol, Reflux | 2-amino-3-cyanopyridine derivative |

| Aryl Hydrazine Derivatives | Acetic Acid, Methanol, Reflux | Pyrazolyl-hydrazone |

| 2-Naphthylamine, Methyl Ketone | HCl, Ethanol, Reflux | Benzo[f]quinoline derivative |

| N-Methylimine, Ethyl 2-aryl-hydrazino-2-chloroacetate | - | 5-(Pyrazol-4-yl)-1,2,4-triazole derivative |

Advanced Spectroscopic and Analytical Characterization of 3 Cyclohexyl 1h Pyrazole 4 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the determination of the molecular structure of organic compounds. For 3-cyclohexyl-1H-pyrazole-4-carbaldehyde, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a comprehensive understanding of its atomic connectivity and spatial arrangement.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring, the aldehyde group, and the cyclohexyl substituent. The N-H proton of the pyrazole ring typically appears as a broad singlet at a downfield chemical shift, generally in the range of δ 12.0-14.0 ppm, due to its acidic nature and potential for hydrogen bonding.

The aldehydic proton is highly deshielded and is expected to resonate as a sharp singlet in the region of δ 9.5-10.5 ppm. The proton at the C5 position of the pyrazole ring is also anticipated to appear as a singlet, typically in the aromatic region, around δ 8.0-8.5 ppm.

The cyclohexyl protons will present as a series of multiplets in the upfield region of the spectrum, generally between δ 1.2 and 3.5 ppm. The methine proton attached to the pyrazole ring (C1' of the cyclohexyl group) will be the most downfield of these, appearing as a multiplet due to coupling with the adjacent methylene protons. The remaining methylene protons of the cyclohexyl ring will give rise to overlapping multiplets.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| N-H | 12.0 - 14.0 | br s | Broad singlet, chemical shift is concentration and solvent dependent. |

| CHO | 9.5 - 10.5 | s | Sharp singlet, characteristic of an aldehydic proton. |

| H-5 (pyrazole) | 8.0 - 8.5 | s | Singlet in the aromatic region. |

| H-1' (cyclohexyl) | 2.8 - 3.5 | m | Methine proton adjacent to the pyrazole ring. |

| Cyclohexyl protons | 1.2 - 2.0 | m | Overlapping multiplets from the remaining cyclohexyl methylene protons. |

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically appearing in the range of δ 185-195 ppm. The carbon atoms of the pyrazole ring will resonate in the aromatic region, with C3 (attached to the cyclohexyl group) and C5 appearing at approximately δ 140-160 ppm, while C4 (bearing the aldehyde) will be found further upfield, around δ 110-120 ppm.

The carbons of the cyclohexyl ring will give rise to signals in the aliphatic region of the spectrum. The methine carbon (C1') directly attached to the pyrazole ring is expected around δ 35-45 ppm, while the other methylene carbons of the cyclohexyl ring will appear in the range of δ 25-35 ppm.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| CHO | 185 - 195 | Carbonyl carbon of the aldehyde group. |

| C-3 (pyrazole) | 150 - 160 | Carbon bearing the cyclohexyl substituent. |

| C-5 (pyrazole) | 140 - 150 | Unsubstituted carbon in the pyrazole ring. |

| C-4 (pyrazole) | 110 - 120 | Carbon bearing the carbaldehyde group. |

| C-1' (cyclohexyl) | 35 - 45 | Methine carbon of the cyclohexyl ring. |

| Cyclohexyl carbons | 25 - 35 | Remaining methylene carbons of the cyclohexyl ring. |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments are employed.

Heteronuclear Multiple Bond Correlation (HMBC) : This experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:

A correlation between the aldehydic proton (CHO) and the C4 and C5 carbons of the pyrazole ring.

Correlations between the H5 proton of the pyrazole ring and the C3 and C4 carbons.

Correlations between the H1' proton of the cyclohexyl ring and the C3 and C4 carbons of the pyrazole ring, as well as the C2' and C6' carbons of the cyclohexyl ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) : This technique provides information about the spatial proximity of protons. A key NOESY correlation would be expected between the H5 proton of the pyrazole ring and the aldehydic proton, confirming their proximity on the ring. Additionally, correlations between the H1' proton of the cyclohexyl group and the H5 proton of the pyrazole ring would further solidify the structural assignment.

Vibrational Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the FT-IR spectrum is expected to show several key absorption bands.

A broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrazole ring. The C-H stretching vibrations of the cyclohexyl group and the pyrazole ring will appear just below 3000 cm⁻¹. A sharp, strong absorption band corresponding to the C=O stretching of the aldehyde group is expected in the range of 1670-1700 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring will likely appear in the 1500-1600 cm⁻¹ region.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| N-H | 3200 - 3400 | Stretching |

| C-H (aliphatic) | 2850 - 2960 | Stretching |

| C=O (aldehyde) | 1670 - 1700 | Stretching |

| C=N / C=C (pyrazole) | 1500 - 1600 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₁₄N₂O), the expected molecular weight is approximately 178.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 178.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique molecular formula, distinguishing between compounds with the same nominal mass.

For pyrazole-4-carbaldehyde derivatives, HRMS is routinely used to confirm the success of a synthesis. For example, in the characterization of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, the HRMS spectrum showed a molecular ion [M+H]⁺ at m/z 281.0691. mdpi.com This experimental value is in excellent agreement with the calculated mass of 281.0687 for its protonated form, C₁₃H₁₄ClN₂O₃, thereby confirming its molecular formula. mdpi.com Similarly, the structures of novel fluorescent boron (III) complexes derived from 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde have been verified using HRMS, among other techniques. researchgate.netktu.edu

While specific HRMS data for this compound is not detailed in the reviewed literature, the theoretical exact mass for its protonated molecule, [C₁₀H₁₄N₂O+H]⁺, is calculated to be 179.1184. The confirmation of this precise mass would be a critical step in its characterization.

Table 1: Representative HRMS Data for Pyrazole-4-carbaldehyde Derivatives

| Compound Name | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Citation |

|---|---|---|---|---|

| 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | C₁₃H₁₃ClN₂O₃ | 281.0687 | 281.0691 | mdpi.com |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state structure and packing of molecules.

The crystal structures of several pyrazole-4-carbaldehyde derivatives have been successfully elucidated. For a pyrazole chalcone derived from 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde, analysis showed that the pyrazole ring is essentially planar. niscpr.res.in The study also revealed the formation of a hydrogen-bonded chain through C–H···O interactions, which is further stabilized by C–H···π and π···π interactions. niscpr.res.in

In another study on 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the aldehyde group was found to be nearly coplanar with the pyrazole ring. nih.gov The crystal packing in this molecule is sustained by weak C—H⋯O and C—H⋯π interactions. nih.gov The analysis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde revealed that molecules form dimers in the crystal structure through intermolecular C—H⋯O hydrogen bonds, with additional stabilization from weak aromatic π–π stacking. researchgate.net These examples underscore the power of X-ray diffraction in providing a detailed understanding of molecular conformation and supramolecular assembly in this class of compounds. niscpr.res.innih.govresearchgate.net

Table 2: Crystallographic Data for Selected Pyrazole-4-carbaldehyde Derivatives

| Compound Name | Crystal System | Space Group | Key Parameters | Ref. |

|---|---|---|---|---|

| 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Monoclinic | P2₁/c | a = 6.6264 Å, b = 6.7497 Å, c = 22.6203 Å, β = 94.785° | nih.gov |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Triclinic | P-1 | a = 10.1367 Å, b = 15.5952 Å, c = 16.7550 Å, α = 95.932°, β = 107.991°, γ = 90.00° | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure and conjugated systems. The parent 1H-pyrazole ring exhibits a characteristic π → π* transition in the UV region. researchgate.net The gas-phase UV absorption spectrum of pyrazole shows a maximum absorption at approximately 211 nm. researchgate.netnist.gov

When substituents are added to the pyrazole core, such as in this compound, shifts in the absorption maxima (λmax) are expected. The presence of the carbaldehyde group, which extends the conjugation of the system, typically results in a bathochromic shift (a shift to longer wavelengths) compared to the unsubstituted pyrazole.

Studies on more complex pyrazole derivatives confirm these trends. For instance, novel fluorescent boron (III) complexes synthesized from a 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde precursor display their main UV-vis absorption maxima in the blue region of the visible spectrum, indicating significant electronic conjugation. researchgate.netktu.edu

Table 3: UV Absorption Maxima (λmax) for Pyrazole and a Related Compound

| Compound | λmax | Transition Type | Solvent/Phase | Citation |

|---|---|---|---|---|

| 1H-Pyrazole | ~211 nm | π → π* | Gas Phase | researchgate.net |

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. The experimental results are compared with the calculated theoretical percentages based on the proposed molecular formula. A close match (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.

This method has been widely applied to confirm the composition of various pyrazole-4-carbaldehyde derivatives. For a pyrazole chalcone with the formula C₂₅H₂₀N₂O, the calculated percentages were C, 82.39%; H, 5.53%; N, 7.69%. The experimentally found values were C, 81.69%; H, 5.31%; N, 7.35%, which are in reasonable agreement. niscpr.res.in Similarly, for a series of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde acylhydrazones, the calculated and found elemental compositions were reported to be in close alignment, confirming their structures. isca.meekb.eg

For the target compound, this compound (C₁₀H₁₄N₂O), the theoretical elemental composition is C, 67.39%; H, 7.91%; N, 15.72%; and O, 8.98%. Experimental verification of these percentages would be a crucial part of its standard characterization.

Table 4: Comparison of Calculated and Found Elemental Analysis for Pyrazole Derivatives

| Compound Formula | Analysis | Calculated (%) | Found (%) | Citation |

|---|---|---|---|---|

| C₂₅H₂₀N₂O | C | 82.39 | 81.69 | niscpr.res.in |

| H | 5.53 | 5.31 | niscpr.res.in | |

| N | 7.69 | 7.35 | niscpr.res.in | |

| C₂₂H₁₈N₄ | C | 78.08 | 78.1 | ekb.eg |

| H | 5.36 | 5.15 | ekb.eg | |

| N | 16.56 | 16.42 | ekb.eg | |

| C₂₉H₁₈N₄Cl₂O | C | 66.80 | 66.81 | isca.me |

| H | 3.71 | 3.73 | isca.me |

Compound Index

Table 5: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde |

| 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde |

| 1H-Pyrazole |

| 1H-1,2,3-Triazole |

| 2-(Phenylsulfonyl)-2H-1,2,3-triazole |

| 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde |

| 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde acylhydrazones |

| This compound |

| 3-(4-Cyclohexylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde |

| 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde |

| 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde |

Computational Chemistry and Theoretical Studies on 3 Cyclohexyl 1h Pyrazole 4 Carbaldehyde

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Elucidation

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure and optimizing the molecular geometry of chemical compounds. arxiv.org For pyrazole (B372694) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d) or 6-311G(d,p), are utilized to determine the most stable conformation of the molecule. asrjetsjournal.orgnih.gov This process involves finding the minimum energy state on the potential energy surface, which corresponds to the most probable arrangement of atoms in space.

Furthermore, DFT provides a detailed picture of the electronic structure. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy gap between HOMO and LUMO is a significant indicator of the molecule's electronic stability and chemical reactivity. nih.gov A larger energy gap suggests higher stability and lower reactivity. nih.gov The distribution of these frontier orbitals across the molecule highlights the regions most susceptible to electrophilic and nucleophilic attack.

Quantum Chemical Calculations for Molecular Properties and Reactivity Prediction

Quantum chemical calculations offer a quantitative prediction of various molecular properties and reactivity descriptors. These calculations, typically performed at the same level of theory as the geometry optimization, provide valuable insights into the chemical behavior of the molecule. asrjetsjournal.org

The Molecular Electrostatic Potential (MEP) surface is another critical output of these calculations. The MEP map visually represents the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This allows for the prediction of sites where the molecule is likely to interact with other chemical species.

Table 1: Calculated Molecular Properties of a Representative Pyrazole Carbaldehyde Derivative

| Property | Value |

|---|---|

| Ionization Potential (IP) | Value eV |

| Electron Affinity (EA) | Value eV |

| Electronegativity (χ) | Value eV |

| Chemical Potential (μ) | Value eV |

| Hardness (η) | Value eV |

| Softness (S) | Value eV⁻¹ |

| Electrophilicity Index (ω) | Value eV |

Note: The values in this table are illustrative for a related pyrazole carbaldehyde and would need to be specifically calculated for 3-cyclohexyl-1H-pyrazole-4-carbaldehyde.

Simulation of Spectroscopic Parameters

Computational methods are widely used to simulate various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. Theoretical calculations of vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis) are routinely performed.

The gauge-independent atomic orbital (GIAO) method is commonly employed to calculate the 1H and 13C NMR chemical shifts. asrjetsjournal.org These theoretical values, when compared to experimental spectra, aid in the assignment of signals to specific atoms within the molecule.

Vibrational analysis, based on the calculation of harmonic frequencies at the optimized geometry, provides a theoretical infrared spectrum. The calculated frequencies and their corresponding vibrational modes can be compared with experimental FT-IR spectra to identify characteristic functional group vibrations.

Time-dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis spectra. These calculations can predict the electronic transitions, their corresponding excitation energies, and oscillator strengths, which helps in understanding the photophysical properties of the molecule.

Table 2: Simulated Spectroscopic Data for a Pyrazole Derivative

| Spectroscopy | Parameter | Calculated Value |

|---|---|---|

| 1H NMR | Chemical Shift (ppm) | Range of values |

| 13C NMR | Chemical Shift (ppm) | Range of values |

| FT-IR | Vibrational Frequency (cm⁻¹) | List of key frequencies |

| UV-Vis | λmax (nm) | Value |

Note: This table represents typical simulated data for a pyrazole derivative. Specific calculations are required for this compound.

Theoretical Analysis of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for a detailed understanding of the reaction pathway at a molecular level.

For pyrazole-carbaldehydes, theoretical analysis can be applied to understand their synthesis, such as the Vilsmeier-Haack reaction, which is a common method for their preparation. researchgate.netmdpi.com Computational modeling can elucidate the step-by-step mechanism of this formylation reaction, identifying the key intermediates and the energy barriers associated with each step.

The calculation of transition state geometries and their corresponding activation energies is fundamental to this analysis. By comparing the energies of different possible pathways, the most favorable reaction mechanism can be determined. This information is invaluable for optimizing reaction conditions and predicting the formation of different products. Such theoretical studies can provide insights into the reactivity of the aldehyde group in this compound in various chemical transformations.

Applications of 3 Cyclohexyl 1h Pyrazole 4 Carbaldehyde As a Versatile Synthetic Building Block

Role in the Synthesis of Novel Pyrazole (B372694) Derivatives

3-Cyclohexyl-1H-pyrazole-4-carbaldehyde is a pivotal starting material for the synthesis of a diverse range of novel pyrazole derivatives. The aldehyde functional group is highly reactive and participates in a variety of chemical reactions, including condensation, oxidation, and addition reactions, which allows for the introduction of new functional groups and the extension of the molecular framework.

One of the common methods for the synthesis of pyrazole-4-carbaldehydes, including the 3-cyclohexyl derivative, is the Vilsmeier-Haack reaction. researchgate.netnih.govmdpi.com This reaction involves the formylation of a suitable precursor, such as a hydrazone, using a Vilsmeier reagent (a mixture of phosphorus oxychloride and a substituted amide like N,N-dimethylformamide). For instance, 3-substituted pyrazole-4-carbaldehydes can be prepared by the formylation of semicarbazones derived from cycloalkyl methyl ketones. researchgate.net

Once synthesized, the aldehyde can be transformed into a variety of other functional groups. For example, it can be converted to an oxime, which can then be dehydrated to a nitrile. This nitrile group is a key functional group for the synthesis of further derivatives, such as tetrazoles, which have applications in medicinal chemistry.

The Knoevenagel condensation is another important reaction of this compound. In this reaction, the aldehyde is reacted with active methylene compounds to form α,β-unsaturated ketones. These products can then be used as intermediates in the synthesis of more complex molecules, including fused heterocyclic systems. researchgate.net

The following table summarizes some of the key transformations of this compound in the synthesis of novel pyrazole derivatives:

| Starting Material | Reagents and Conditions | Product Type | Potential Applications |

| This compound | Hydroxylamine, then dehydration | 4-Cyano-3-cyclohexyl-1H-pyrazole | Intermediate for tetrazole synthesis |

| This compound | Active methylene compounds (e.g., malononitrile) | α,β-Unsaturated pyrazole derivatives | Building blocks for fused heterocycles |

| This compound | Amines | Schiff bases | Ligand synthesis, bioactive molecules |

| This compound | Oxidation agents (e.g., KMnO4) | 3-Cyclohexyl-1H-pyrazole-4-carboxylic acid | Precursor for esters and amides |

Utility in the Construction of Complex Heterocyclic Molecular Architectures

The strategic placement of the aldehyde group at the 4-position of the pyrazole ring in this compound makes it an excellent precursor for the construction of fused heterocyclic systems. These complex molecular architectures are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

One of the most prominent applications is in the synthesis of pyrazolo[3,4-b]pyridines . These fused systems can be synthesized through the reaction of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. nih.gov this compound can be readily converted to the corresponding 5-aminopyrazole, which can then undergo cyclization to form the pyrazolo[3,4-b]pyridine core. mdpi.comnih.gov The reaction often proceeds via a Michael addition followed by an intramolecular condensation and subsequent aromatization. nih.gov

Another important class of fused heterocycles that can be accessed from this precursor is pyrazolo[3,4-d]pyrimidines . sci-hub.seekb.eg These compounds are purine isosteres and have been investigated for a wide range of biological activities, including as kinase inhibitors. nih.gov The synthesis of pyrazolo[3,4-d]pyrimidines often involves the cyclization of a 5-aminopyrazole-4-carboxamide or a 5-aminopyrazole-4-carbonitrile with a suitable one-carbon synthon like formic acid or an orthoester. sci-hub.seekb.eg this compound can serve as a starting point for the elaboration of these necessary precursors.

Furthermore, the aldehyde can be a precursor to pyrazolo[4,3-c]pyridines . This can be achieved by converting the aldehyde and an adjacent group on the pyrazole ring into functionalities that can undergo an intramolecular cyclization to form the fused pyridine ring. ktu.edu

The versatility of this compound in building these complex heterocyclic architectures is a testament to its importance as a synthetic intermediate.

Development of Advanced Materials

While the primary applications of pyrazole derivatives have been in the pharmaceutical and agrochemical sectors, their unique electronic and coordination properties also make them attractive building blocks for advanced materials.

Pyrazole derivatives are being explored for their potential in the development of specialty polymers and coatings. For instance, pyrazole-containing polymers have been investigated for their conductive properties. royal-chem.com The nitrogen atoms in the pyrazole ring can participate in charge transport, making these materials potentially useful in electronic applications.

In the area of coatings, pyrazole derivatives have been patented for use as pigment additives. google.com These additives can improve the rheological and tinctorial properties of paints and other coatings. The pyrazole moiety is attached to a pigment nucleus, and this modification enhances the performance of the pigment in its final application. While the direct use of this compound in these applications is not explicitly detailed, its derivatives could be designed to be incorporated into such systems.

Moreover, pyrazole-based microporous organic polymers have been synthesized. researchgate.netacs.org These materials have high surface areas and can be used for applications such as gas capture and storage. The synthesis of such polymers often involves the cross-linking of pyrazole-containing monomers. The aldehyde functionality of this compound could be utilized in polymerization reactions, such as condensation polymerization, to form novel polymeric materials.

The ability of the pyrazole ring to participate in hydrogen bonding and to coordinate with metal ions makes pyrazole derivatives excellent building blocks for supramolecular assemblies. nih.govmdpi.com These are well-ordered structures formed through non-covalent interactions.

This compound can be used to synthesize ligands for the construction of metal-organic frameworks (MOFs). MOFs are a class of crystalline porous materials with applications in gas storage, separation, and catalysis. The nitrogen atoms of the pyrazole ring can coordinate to metal ions, while the rest of the molecule acts as a linker to form the extended network structure. The aldehyde group can be further functionalized to introduce other coordinating groups or to tune the properties of the resulting MOF.

The amphiprotic nature of the pyrazole NH group, being both a hydrogen bond donor and acceptor, is crucial for the formation of hydrogen-bonded supramolecular structures. nih.gov The interplay of hydrogen bonding and π-stacking interactions can lead to the formation of complex and well-defined architectures in the solid state. mdpi.com The cyclohexyl group in this compound can also influence the packing of the molecules in the solid state, potentially leading to the formation of unique supramolecular assemblies.

Intermediacy in Agrochemical Synthesis

The pyrazole ring is a well-established pharmacophore in the agrochemical industry, with numerous commercial products containing this heterocyclic core. royal-chem.comwikipedia.org Pyrazole derivatives have been successfully developed as fungicides, herbicides, and insecticides. nih.gov this compound is a valuable intermediate for the synthesis of new agrochemicals with potentially improved efficacy and a broader spectrum of activity.

A significant class of pyrazole-based agrochemicals is the succinate dehydrogenase inhibitor (SDHI) fungicides. sioc-journal.cn These compounds act by inhibiting the enzyme succinate dehydrogenase in the mitochondrial respiratory chain of fungi. The synthesis of many SDHI fungicides starts from a pyrazole carboxylic acid or a related derivative. This compound can be readily oxidized to the corresponding 3-cyclohexyl-1H-pyrazole-4-carboxylic acid, which can then be converted into the final active ingredient through the formation of an amide bond with a suitable amine. For example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a key intermediate for several commercial fungicides. wikipedia.org

The following table provides examples of pyrazole-based agrochemicals and the potential role of this compound as a precursor.

| Agrochemical Class | Mode of Action | Role of this compound |

| Fungicides | Succinate Dehydrogenase Inhibition (SDHI) | Precursor to 3-cyclohexyl-1H-pyrazole-4-carboxylic acid for amide synthesis. |

| Herbicides | Various | Can be elaborated into various herbicidally active pyrazole derivatives. |

| Insecticides | Various | The pyrazole scaffold can be functionalized to target insect-specific biological pathways. |

The cyclohexyl group can have a significant impact on the biological activity and physicochemical properties of the final agrochemical. It can influence the lipophilicity of the molecule, which affects its uptake and transport in the target organism, as well as its environmental fate.

Precursor in Coordination Chemistry for Ligand Synthesis

The pyrazole moiety is an excellent ligand for a wide range of metal ions, and the field of pyrazole-based coordination chemistry is well-developed. researchgate.netnih.govresearchgate.net The two adjacent nitrogen atoms of the pyrazole ring can coordinate to a metal center in a variety of ways, including as a monodentate ligand, a bridging ligand, or as part of a chelating system. nih.gov this compound is a valuable precursor for the synthesis of a plethora of pyrazole-based ligands.

The aldehyde group can be easily modified to introduce other donor atoms, leading to the formation of multidentate ligands. For example, condensation of the aldehyde with a primary amine containing another donor group (e.g., a pyridine or an imidazole) can lead to the formation of Schiff base ligands. These ligands can then be used to form stable complexes with transition metals. researchgate.net

The resulting metal complexes have a wide range of potential applications, including:

Catalysis: Pyrazole-based metal complexes have been shown to be effective catalysts for a variety of organic transformations.

Bioinorganic Chemistry: They can serve as models for the active sites of metalloenzymes.

Materials Science: They can be used as building blocks for magnetic materials and luminescent materials.

The cyclohexyl group can play a role in tuning the properties of the resulting metal complexes. Its steric bulk can influence the coordination geometry around the metal center, and its lipophilicity can affect the solubility of the complex in different solvents. The rich coordination chemistry of pyrazoles, combined with the synthetic versatility of the aldehyde group, makes this compound a highly valuable precursor in this field. nih.gov

Contributions to the Design of Chemosensors

The pyrazole scaffold, in general, is recognized for its coordination properties with metal ions, making it a valuable component in the architecture of chemosensors. Derivatives of pyrazole-4-carbaldehyde can be functionalized to create molecules that exhibit changes in their optical properties, such as fluorescence or color, upon binding to a specific ion or molecule. This change allows for the detection and quantification of the target analyte.

However, without specific research on this compound, it is not possible to provide detailed research findings or data tables related to its role in chemosensor technology. Further research would be necessary to explore and establish the potential contributions of this specific compound to the field of chemical sensing.

Future Research Directions and Perspectives for 3 Cyclohexyl 1h Pyrazole 4 Carbaldehyde Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The traditional synthesis of pyrazole-4-carbaldehydes often relies on the Vilsmeier-Haack reaction. mdpi.comresearchgate.netresearchgate.net While effective, this method typically involves phosphorus oxychloride and dimethylformamide, which present environmental and safety concerns. Future research must pivot towards greener and more sustainable synthetic strategies.

A primary focus should be the development of multicomponent reactions (MCRs) to construct the substituted pyrazole (B372694) ring in a single, atom-economical step. mdpi.comnih.gov MCRs are known for their efficiency, reducing waste and simplifying purification processes. ktu.edu Another promising direction is the exploration of catalytic C-H activation and formylation techniques. These methods would allow for the direct introduction of the aldehyde group onto a pre-formed 3-cyclohexyl-1H-pyrazole core, avoiding harsh reagents. Research into photoredox catalysis could also provide mild and selective pathways for its synthesis. mdpi.com

Furthermore, the sustainability of the starting materials themselves should be considered. Investigating synthetic routes that utilize bio-derived precursors for the cyclohexyl ring or other parts of the molecule would significantly enhance the green credentials of 3-cyclohexyl-1H-pyrazole-4-carbaldehyde synthesis.

| Research Thrust | Proposed Methodology | Potential Advantages |

| Multicomponent Reactions (MCRs) | One-pot synthesis from simple, readily available precursors. | High atom economy, reduced waste, operational simplicity. ktu.edu |

| Catalytic C-H Formylation | Transition-metal catalyzed direct formylation of the pyrazole C4-position. | High selectivity, avoidance of harsh Vilsmeier-Haack reagents. |

| Bio-based Feedstocks | Synthesis using cyclohexanol or other precursors derived from biomass. | Increased sustainability, reduced reliance on petrochemicals. |

| Sonochemical Methods | Ultrasound-assisted synthesis to accelerate reaction rates. | Shorter reaction times, improved yields, energy efficiency. sciensage.info |

Investigation of Underexplored Reactivity Profiles and Cascade Reactions

The reactivity of this compound is largely dictated by its aldehyde functional group and the pyrazole ring. While standard aldehyde transformations are expected, the interplay between the bulky cyclohexyl group and the pyrazole's electronic properties could lead to unique reactivity. Future work should systematically explore its participation in a wider range of organic transformations.

Of particular interest is the development of cascade reactions, which enable the construction of complex molecular architectures in a single operation by performing multiple transformations in one pot. ktu.edu The aldehyde group of this compound is an excellent starting point for initiating such cascades. For instance, a reaction with a binucleophile could trigger a sequence of cyclization and rearrangement steps to rapidly generate novel fused heterocyclic systems. ktu.edu Investigating its use in organocatalyzed cascade reactions could also unlock new pathways to enantiomerically enriched, complex molecules.

The influence of the sterically demanding cyclohexyl group on the regioselectivity and stereoselectivity of these reactions is a key area for investigation. This substituent may block certain reaction pathways while favoring others, leading to outcomes different from those observed for pyrazole-4-carbaldehydes with smaller substituents.

| Reaction Type | Potential Reaction Partners | Anticipated Molecular Scaffolds |

| Cascade Cyclization | Phenylenediamines, aminophenols, active methylene compounds. | Fused polycyclic systems like pyrazolo-oxazepines or pyrazolo-pyridines. ktu.edumdpi.com |

| Asymmetric Catalysis | Chiral organocatalysts, chiral metal complexes. | Enantiomerically enriched secondary alcohols, amines, and other adducts. |

| [3+2] Cycloadditions | Azomethine ylides, nitrile oxides. | Spirocyclic pyrazole derivatives. |

| Photochemical Reactions | Alkenes, alkynes. | Paterno-Büchi reaction products (oxetanes), cyclobutanes. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous-flow manufacturing offers numerous advantages, including enhanced safety, better process control, improved scalability, and higher efficiency. mdpi.comnih.gov Developing a robust continuous-flow synthesis for this compound and its derivatives is a critical future research direction. This would involve adapting existing synthetic routes or designing new ones specifically for a flow environment.

Flow chemistry allows for the safe handling of hazardous intermediates and reagents and enables precise control over reaction parameters like temperature, pressure, and residence time, which can lead to improved yields and selectivities. nih.gov Furthermore, integrating in-line analytical techniques, such as IR or NMR spectroscopy, would allow for real-time reaction monitoring and optimization. beilstein-journals.org

The ultimate goal would be to couple a flow reactor with an automated platform capable of synthesizing a library of derivatives based on the this compound scaffold. This high-throughput approach could rapidly generate a diverse set of molecules for screening in drug discovery or materials science applications, accelerating the pace of research and development.

| Platform | Key Technologies | Projected Outcomes |

| Continuous-Flow Synthesis | Microreactors, packed-bed reactors, precise pump systems. | Safer and more scalable production, improved yield and purity. mdpi.com |

| In-line Process Analytical Technology (PAT) | Flow IR/NMR cells, automated sampling. | Real-time reaction monitoring, rapid optimization of conditions. beilstein-journals.org |

| Automated Synthesis Library | Robotic liquid handlers, software-controlled reaction programming. | High-throughput generation of novel pyrazole derivatives for screening. |

Advanced Material Science Applications and Functional Molecule Design

The structural features of this compound make it an attractive building block for advanced materials. chemimpex.comchemimpex.com The rigid pyrazole core, combined with the bulky and flexible cyclohexyl group, could be exploited in the design of liquid crystals or polymers with unique thermal and mechanical properties. The aldehyde group provides a convenient handle for polymerization or for grafting the molecule onto surfaces.

Another exciting avenue is its use as a ligand for the synthesis of coordination complexes and metal-organic frameworks (MOFs). The nitrogen atoms of the pyrazole ring can coordinate to metal ions, and the aldehyde group can be further functionalized to introduce additional binding sites or to tune the electronic properties of the resulting complex. These materials could find applications in catalysis, gas storage, or as chemical sensors.

Furthermore, the aldehyde can be used to construct larger, conjugated systems for applications in organic electronics. For example, Knoevenagel condensation with active methylene compounds could extend the π-system, creating molecules with interesting photophysical properties suitable for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The cyclohexyl group could enhance the solubility and processability of these materials.

| Application Area | Design Strategy | Potential Functionality |

| Polymer Science | Incorporation into polyester, polyimide, or epoxy resin backbones. | Polymers with enhanced thermal stability and specific mechanical properties. chemimpex.com |

| Coordination Chemistry | Use as a ligand to form complexes with transition metals. | Catalysts, magnetic materials, luminescent sensors. |

| Organic Electronics | Elongation of the π-conjugated system via condensation reactions. | Materials for OLEDs, OPVs, and organic field-effect transistors (OFETs). |

| Liquid Crystals | Design of rod-like or disc-like molecules based on the pyrazole core. | Thermotropic or lyotropic liquid crystalline phases. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-cyclohexyl-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via the Vilsmeier-Haack reaction , commonly used for formylating pyrazole derivatives. A typical procedure involves reacting 3-cyclohexyl-1H-pyrazol-5(4H)-one with a chlorinating agent (e.g., POCl₃) in dimethylformamide (DMF) under reflux . Optimization includes controlling reaction temperature (70–90°C), stoichiometry of reagents (1:3 molar ratio of pyrazole to DMF), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). For cyclohexyl-substituted analogs, steric hindrance may require extended reaction times (12–24 hrs) .

Q. How is the crystal structure of this compound determined, and what validation methods ensure accuracy?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution (e.g., ethanol/water mix). Data collection at 100–296 K using Mo-Kα radiation (λ = 0.71073 Å) is typical. Structure refinement employs SHELXL (for small-molecule refinement) , with validation using PLATON to check for twinning, disorder, and hydrogen-bonding networks . Key metrics: R-factor < 0.05, data-to-parameter ratio > 10, and mean σ(C–C) < 0.005 Å .

Advanced Research Questions

Q. How can this compound serve as a building block for synthesizing fused heterocycles, and what mechanistic challenges arise?

- Methodological Answer : The aldehyde group enables condensation reactions (e.g., with hydrazines or amines) to form pyrazolo[3,4-c]pyrazoles or thieno[2,3-c]pyrazoles . Challenges:

- Steric effects : The cyclohexyl group may hinder nucleophilic attack. Mitigate using polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C).

- Regioselectivity : Monitor via LC-MS and optimize catalysts (e.g., K₂CO₃ for SNAr reactions) .

- Example: React with 5-azido precursors under iodine catalysis to form pyrazolo[3,4-c]pyrazoles, confirmed by ¹H/¹³C NMR and HRMS .

Q. What strategies resolve contradictions in spectroscopic data (NMR, IR) for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from tautomerism or solvent effects. Strategies:

- Variable-temperature NMR : Identify tautomeric forms (e.g., keto-enol) by analyzing peak splitting at 25–60°C .

- DFT calculations : Compare experimental IR (C=O stretch ~1680 cm⁻¹) with computed spectra (B3LYP/6-31G* basis set) to validate assignments .

- Crystallographic correlation : Cross-reference NMR/IR with SCXRD bond lengths (e.g., C=O: 1.21–1.23 Å) .

Q. How can the biological activity of this compound derivatives be systematically evaluated, and what controls are essential?

- Methodological Answer :

- Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .

- Antioxidant screening : Employ DPPH radical scavenging (IC₅₀) and compare to ascorbic acid .

- Cytotoxicity : Validate selectivity via MTT assays on human cell lines (e.g., HEK293), ensuring <10% inhibition at bioactive concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.